molecular formula C13H17N5O3S2 B6778924 N-[1-(3-methyltriazol-4-yl)sulfonylpiperidin-4-yl]thiophene-3-carboxamide

N-[1-(3-methyltriazol-4-yl)sulfonylpiperidin-4-yl]thiophene-3-carboxamide

Cat. No.: B6778924
M. Wt: 355.4 g/mol
InChI Key: UUBPYNPAQGBKAI-UHFFFAOYSA-N
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Description

N-[1-(3-methyltriazol-4-yl)sulfonylpiperidin-4-yl]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a sulfonyl group, a piperidine ring, and a thiophene ring

Properties

IUPAC Name

N-[1-(3-methyltriazol-4-yl)sulfonylpiperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S2/c1-17-12(8-14-16-17)23(20,21)18-5-2-11(3-6-18)15-13(19)10-4-7-22-9-10/h4,7-9,11H,2-3,5-6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBPYNPAQGBKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methyltriazol-4-yl)sulfonylpiperidin-4-yl]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Sulfonylation: The triazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base.

    Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction.

    Thiophene Carboxamide Formation: Finally, the thiophene ring is attached via an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methyltriazol-4-yl)sulfonylpiperidin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[1-(3-methyltriazol-4-yl)sulfonylpiperidin-4-yl]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(3-methyltriazol-4-yl)sulfonylpiperidin-4-yl]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole and sulfonyl groups can form hydrogen bonds or electrostatic interactions with the target, while the piperidine and thiophene rings provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-methyltriazol-4-yl)sulfonylpiperidin-4-yl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-[1-(3-methyltriazol-4-yl)sulfonylpiperidin-4-yl]furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-[1-(3-methyltriazol-4-yl)sulfonylpiperidin-4-yl]thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene or furan rings. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

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